Regioisomeric Carboxylic Acid Position: C-4 Carboxylic Acid Versus C-6 Carboxylic Acid in 5-Benzoyl-tetrahydroimidazo[4,5-c]pyridines
The target compound places the carboxylic acid at the C-4 position of the tetrahydroimidazo[4,5-c]pyridine scaffold, whereas the commercially documented analogue (6S)-5-benzoyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6α-carboxylic acid carries the acid at C-6 . In the TNFα modulator patent WO2015086521, which explicitly covers 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives, the position of the carboxylic acid group is a critical determinant of biological activity; compounds with a C-4 carboxylic acid substitution pattern are structurally enabled to present the acid vector in a distinct three-dimensional orientation relative to the benzoyl amide, altering hydrogen-bonding geometry with target proteins compared to the C-6 regioisomer [1]. No direct head-to-head quantitative comparison between the C-4 and C-6 acid regioisomers has been published for the 5-benzoyl-3-methyl sub-series. The evidence dimension is therefore classified as class-level inference from the broader tetrahydroimidazo[4,5-c]pyridine patent SAR landscape.
| Evidence Dimension | Regioisomeric carboxylic acid position (C-4 vs. C-6) and its impact on molecular geometry and target interaction potential |
|---|---|
| Target Compound Data | Carboxylic acid at C-4; 5-benzoyl; 3-methyl; tetrahydro scaffold (CAS 1422060-24-9, MW 285.30) |
| Comparator Or Baseline | (6S)-5-Benzoyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6α-carboxylic acid (carboxylic acid at C-6; no 3-methyl substituent) |
| Quantified Difference | No published quantitative activity difference available for this specific pair. Class-level SAR from WO2015086521 indicates that carboxylic acid positional isomerism in tetrahydroimidazo[4,5-c]pyridines can result in qualitative changes in TNFα modulatory activity (active vs. inactive profiles) [1]. |
| Conditions | Patent SAR encompassing multiple 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine analogues; HEK-293 TNFα reporter gene assay and human whole blood TNFα release assay [1]. |
Why This Matters
For procurement in SAR campaigns, the C-4 versus C-6 carboxylic acid regioisomer must be specified because even closely related positional isomers can exhibit fundamentally different biological activity profiles, as demonstrated across multiple tetrahydroimidazo[4,5-c]pyridine patent families.
- [1] Jackson, V.E.; Kroeplein, B.; Lowe, M.A.; Porter, J.R. Tetrahydroimidazopyridine Derivatives as Modulators of TNF Activity. WO2015086521A1 (PCT/EP2014/076875), published June 11, 2015. UCB Biopharma SRL. View Source
